molecular formula C20H18N6O3S B2780803 N-(2-{[4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)phenyl]formamido}ethyl)acetamide CAS No. 1112383-69-3

N-(2-{[4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)phenyl]formamido}ethyl)acetamide

Cat. No.: B2780803
CAS No.: 1112383-69-3
M. Wt: 422.46
InChI Key: NKXFFSKHKXYDRF-UHFFFAOYSA-N
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Description

N-(2-{[4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)phenyl]formamido}ethyl)acetamide: is a complex organic compound that features a unique structure combining a benzamide moiety with a thiadiazoloquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{[4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)phenyl]formamido}ethyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazoloquinazoline core, followed by the introduction of the benzamide group. Key steps include:

    Formation of the Thiadiazoloquinazoline Core: This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.

    Attachment of the Benzamide Group: This step often involves amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: While specific industrial methods for large-scale production of this compound are not well-documented, general principles of organic synthesis and process optimization would apply. This includes the use of scalable reaction conditions, efficient purification techniques, and cost-effective starting materials.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazoloquinazoline core.

    Reduction: Reduction reactions may target the carbonyl groups present in the structure.

    Substitution: The benzamide moiety can participate in substitution reactions, especially nucleophilic substitutions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry:

    Catalysis: The compound’s unique structure makes it a potential candidate for use as a catalyst in organic reactions.

    Materials Science: It can be explored for its electronic properties and potential use in organic semiconductors.

Biology and Medicine:

    Drug Development: Due to its structural complexity, it may serve as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological pathways and interactions.

Industry:

    Polymer Science: The compound may be incorporated into polymers to enhance their properties, such as thermal stability or conductivity.

Mechanism of Action

The mechanism by which N-(2-{[4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)phenyl]formamido}ethyl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. This could involve:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor Modulation: It could modulate receptor activity by acting as an agonist or antagonist.

Comparison with Similar Compounds

  • N-(2-acetamidoethyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzoic acid
  • N-(2-acetamidoethyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzylamine

Uniqueness: N-(2-{[4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)phenyl]formamido}ethyl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

N-(2-{[4-({5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl}amino)phenyl]formamido}ethyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and relevant research findings.

1. Structural Overview

The compound features a unique structure that combines a thiadiazoloquinazoline core with a benzamide moiety . This combination is believed to confer distinctive biological properties, making it a subject of interest in medicinal chemistry.

2. Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Thiadiazoloquinazoline Core : This is achieved through cyclization reactions with appropriate precursors.
  • Attachment of the Benzamide Group : This step often utilizes amide bond formation techniques involving reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites.
  • Receptor Modulation : It could act as an agonist or antagonist at various receptors, influencing cellular signaling pathways .

4.1 Anticancer Properties

Research indicates that derivatives of thiadiazole and quinazoline structures exhibit significant anticancer activities. For instance, compounds with similar frameworks have shown cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast Cancer)0.28
Compound BHCT116 (Colon Cancer)3.29
Compound CH460 (Lung Cancer)10.0

These findings suggest that this compound may also possess similar anticancer properties due to its structural similarities .

4.2 Antimicrobial Activity

In vitro studies have demonstrated that compounds containing thiadiazole and quinazoline derivatives possess notable antibacterial and antifungal activities. For example:

PathogenActivity
Staphylococcus aureusEffective
Escherichia coliModerate
Candida albicansEffective

These results indicate a potential for this compound to be developed into an antimicrobial agent .

5. Case Studies

Several studies have explored the biological effects of related compounds:

  • Cytotoxicity Study : A study on similar thiadiazole derivatives reported IC50 values ranging from 0.74 to 10 µg/mL against various cancer cell lines, indicating strong potential for further development in cancer therapy .
  • Antimicrobial Evaluation : Another investigation highlighted the antibacterial efficacy of related compounds against multiple strains of bacteria and fungi, suggesting that modifications in the structure can enhance biological activity .

Properties

IUPAC Name

N-(2-acetamidoethyl)-4-[(5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3S/c1-12(27)21-10-11-22-17(28)13-6-8-14(9-7-13)23-19-25-26-18(29)15-4-2-3-5-16(15)24-20(26)30-19/h2-9H,10-11H2,1H3,(H,21,27)(H,22,28)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXFFSKHKXYDRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCNC(=O)C1=CC=C(C=C1)NC2=NN3C(=O)C4=CC=CC=C4N=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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